molecular formula C15H13ClN2 B12578047 2-Anilinoisoquinolin-2-ium chloride CAS No. 203586-00-9

2-Anilinoisoquinolin-2-ium chloride

Cat. No.: B12578047
CAS No.: 203586-00-9
M. Wt: 256.73 g/mol
InChI Key: GVUPYLYPLNJYEA-UHFFFAOYSA-M
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Description

2-Anilinoisoquinolin-2-ium chloride is a heterocyclic organic compound characterized by an isoquinolinium core substituted with an anilino group (–NH–C₆H₅) at the 2-position and a chloride counterion. Its molecular formula is C₁₅H₁₃N₂Cl, with a molecular weight of 268.73 g/mol (inferred from analogous structures in and ). The compound’s structure combines the aromatic π-system of isoquinoline with the electron-donating anilino group, which influences its electronic properties and reactivity. While direct data on its applications are sparse in the provided evidence, structurally related compounds are often utilized in pharmaceuticals, organic synthesis, or as intermediates in dye chemistry .

Properties

CAS No.

203586-00-9

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

N-phenylisoquinolin-2-ium-2-amine;chloride

InChI

InChI=1S/C15H13N2.ClH/c1-2-8-15(9-3-1)16-17-11-10-13-6-4-5-7-14(13)12-17;/h1-12,16H;1H/q+1;/p-1

InChI Key

GVUPYLYPLNJYEA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoisoquinolin-2-ium chloride typically involves the reaction of isoquinoline derivatives with aniline under specific conditions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aniline derivative in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .

Industrial Production Methods: Industrial production of 2-Anilinoisoquinolin-2-ium chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoisoquinolin-2-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Anilinoisoquinolin-2-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anilinoisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Anilinoisoquinolin-2-ium chloride, differing primarily in substituents, counterions, or core heterocycles:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Core Structure Substituents/Counterion Molecular Formula CAS Number Key Features
2-Anilinoisoquinolin-2-ium chloride Isoquinolinium –NH–C₆H₅; Cl⁻ C₁₅H₁₃N₂Cl Not explicitly provided Electron-rich anilino group
2-(2,4-Dinitrophenyl)isoquinolinium chloride Isoquinolinium –C₆H₃(NO₂)₂; Cl⁻ C₁₅H₁₀N₃O₄Cl 33107-14-1 Electron-withdrawing nitro groups
2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride Dihydroisoquinolinone –CH₂CH(OH)CH₂NH₂; HCl C₁₂H₁₅ClN₂O₂ 2060052-57-3 Hydroxypropyl-amine substituent
N-(2-Anilinophenyl)-2-chloroacetamide Acetamide –NH–C₆H₅; –CH₂COCl C₁₄H₁₃ClN₂O 94937-85-6 Chloroacetamide side chain

Key Observations :

  • Electronic Effects: The presence of electron-donating (e.g., –NH–C₆H₅) or electron-withdrawing (e.g., –NO₂) groups significantly alters reactivity. For instance, nitro-substituted derivatives (e.g., 2-(2,4-Dinitrophenyl)isoquinolinium chloride) exhibit enhanced electrophilicity compared to the anilino-substituted compound .
  • Counterion Influence: Chloride (Cl⁻) versus hydrochloride (HCl) affects solubility and stability. Hydrochloride salts (e.g., 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride) are typically more water-soluble due to ionic dissociation .

Physicochemical Properties

Table 2: Hypothesized Physicochemical Properties (Based on Structural Features)
Property 2-Anilinoisoquinolin-2-ium Chloride 2-(2,4-Dinitrophenyl)isoquinolinium Chloride 2-(3-Amino-2-hydroxypropyl)-... hydrochloride
Solubility Moderate in polar solvents Low (due to nitro groups) High (hydrochloride salt)
Melting Point ~200–250°C (estimated) >250°C (nitro groups increase rigidity) ~150–200°C (hydroxypropyl flexibility)
Reactivity Nucleophilic at anilino group Electrophilic at nitro-substituted ring Amphoteric (amine and hydroxyl groups)

Notes:

  • The anilino group in 2-Anilinoisoquinolin-2-ium chloride likely facilitates nucleophilic aromatic substitution or coordination chemistry, whereas nitro-substituted analogues are more prone to reduction reactions .
  • Hydroxypropyl-amine derivatives (e.g., CAS 2060052-57-3) may exhibit zwitterionic behavior in aqueous solutions, enhancing bioavailability in pharmaceutical contexts .

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